molecular formula C18H16FNO3S2 B2461554 2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide CAS No. 2034589-37-0

2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2461554
CAS No.: 2034589-37-0
M. Wt: 377.45
InChI Key: WCJICDANTFFXPX-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16FNO3S2 and its molecular weight is 377.45. The purity is usually 95%.
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Biological Activity

2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features include a fluorophenoxy group and a di(thiophen-2-yl)ethyl moiety, leading to interest in its biological activity and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C18H16FNO3S2
  • Molecular Weight : 377.45 g/mol
  • CAS Number : 2034589-37-0
PropertyValue
Molecular FormulaC18H16FNO3S2
Molecular Weight377.45 g/mol
PurityTypically 95%
  • Inhibition of c-Fos Expression : Related compounds like N-(2-hydroxy phenyl)acetamide have shown significant inhibition of c-Fos protein and mRNA expression in animal models, indicating a possible pathway for anti-inflammatory effects .
  • Therapeutic Applications : The compound may serve as a candidate for developing new therapeutic agents targeting diseases where thiophene-containing compounds have demonstrated efficacy. This includes applications in pain management and inflammatory conditions.

Research Findings and Case Studies

Currently, direct studies on the biological effects of this compound are scarce. However, the following insights can be drawn from related research:

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with various biological targets. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies : Testing the compound on various cancer or inflammatory cell lines to assess cytotoxicity and therapeutic efficacy.

Comparative Analysis with Analog Compounds

The uniqueness of this compound lies in its specific combination of functional groups. A comparative analysis with structurally similar compounds can provide insights into its potential biological activity.

Compound NameStructural FeaturesPotential Biological Activity
2-(4-fluorophenoxy)-N-(3-hydroxypropyl)acetamideFluoro-substituted phenoxy groupDifferent pharmacological properties due to propyl substitution
N-(4-chlorobenzoyl)-N'-(thiophen-3-yl)ureaUrea linkage instead of acetamideDifferent mechanism of action due to urea functionality

Future Directions for Research

Given the structural complexity and potential therapeutic applications of this compound, future research should focus on:

  • Synthesis Optimization : Developing efficient synthetic routes to enhance yield and purity.
  • Biological Testing : Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacodynamics and pharmacokinetics.
  • Mechanism Elucidation : Investigating specific pathways affected by this compound to better understand its therapeutic potential.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c19-13-5-1-2-6-14(13)23-11-17(21)20-12-18(22,15-7-3-9-24-15)16-8-4-10-25-16/h1-10,22H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJICDANTFFXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.